4-((4-Chlorophenyl)(mercapto)methyl)phenol
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Overview
Description
4-((4-Chlorophenyl)(mercapto)methyl)phenol is an organic compound with the molecular formula C13H11ClOS and a molecular weight of 250.74 g/mol . This compound is characterized by the presence of a phenol group substituted with a 4-chlorophenyl and a mercaptomethyl group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorophenyl)(mercapto)methyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as toluene or dichloromethane are often used to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorophenyl)(mercapto)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or alcohol derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or alcohol derivatives.
Substitution: Nitrated or halogenated phenol derivatives.
Scientific Research Applications
4-((4-Chlorophenyl)(mercapto)methyl)phenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-((4-Chlorophenyl)(mercapto)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenol: Similar structure but lacks the mercaptomethyl group.
4-Mercaptophenol: Similar structure but lacks the chlorophenyl group.
4-(Methylmercapto)phenol: Similar structure but has a methyl group instead of a chlorophenyl group
Uniqueness
4-((4-Chlorophenyl)(mercapto)methyl)phenol is unique due to the presence of both the chlorophenyl and mercaptomethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H11ClOS |
---|---|
Molecular Weight |
250.74 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)-sulfanylmethyl]phenol |
InChI |
InChI=1S/C13H11ClOS/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,15-16H |
InChI Key |
WVJKTENJLZMOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)S)O |
Origin of Product |
United States |
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